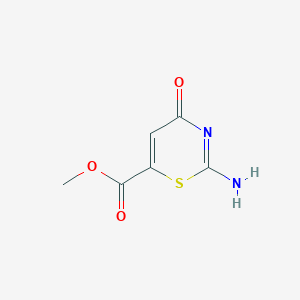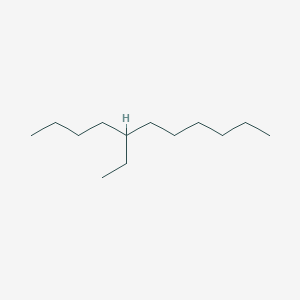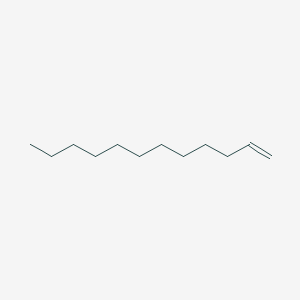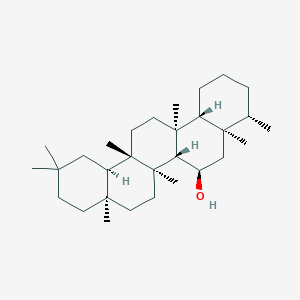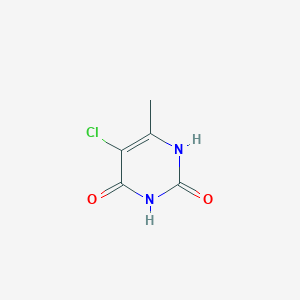
Diperodon
Vue d'ensemble
Description
The term "Diperodon" does not directly correspond to any of the compounds described in the provided papers. However, the papers discuss various chemical compounds and their properties, which can be analyzed individually. For instance, Diphenyleneiodonium (DPI) is a compound that has been used to inhibit reactive oxygen species (ROS) production mediated by flavoenzymes, particularly NAD(P)H oxidase . Sphaeropsidones are dimedone methyl ethers produced by Diplodia cupressi and have shown phytotoxic and antifungal activities . The synthesis and characterization of dinuclear diperoxo complexes of Mo(VI) have been reported, which are yellow needle-shaped crystals with specific crystal structures . Lastly, directly fused diporphyrins have been synthesized, which exhibit extensive pi conjugation and have unique optical and electrochemical properties .
Synthesis Analysis
The synthesis of these compounds involves various chemical reactions and conditions. DPI's inhibition of mitochondrial ROS production suggests a potential mechanism of action that could involve the inhibition of NADH-ubiquinone oxidoreductase (complex I) . The sphaeropsidones were obtained by chemical modifications and the study of their structure-activity relationship indicates the importance of certain functional groups for their biological activity . The dinuclear diperoxo complexes of Mo(VI) were synthesized and their stability at room temperature was investigated, with findings that they can decompose explosively at elevated temperatures . The directly fused diporphyrins were prepared through oxidation reactions and their structures were determined by X-ray crystallography .
Molecular Structure Analysis
The molecular structures of these compounds are diverse and have been elucidated using various techniques. DPI's structure allows it to inhibit both NAD(P)H oxidase and mitochondrial ROS production . The structure-activity relationship study of sphaeropsidones revealed that certain structural features are crucial for their biological activity . The crystal structures of the dinuclear diperoxo complexes of Mo(VI) were determined from single-crystal X-ray diffraction data, showing that they crystallize in the triclinic space group . The structures of directly fused diporphyrins were also determined by X-ray crystallography, revealing nearly coplanar conformations and significant perturbations in their electronic absorption spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and function of these compounds are complex. DPI's ability to inhibit ROS production suggests a reaction mechanism that affects mitochondrial respiration . The sphaeropsidones' phytotoxic and antifungal activities are likely related to their ability to interact with biological molecules, which is dependent on their chemical structure . The diperoxo complexes of Mo(VI) exhibit stability that is influenced by their peroxo linkages and can undergo explosive decomposition under certain conditions . The fused diporphyrins undergo oxidation reactions that lead to changes in their electronic and optical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are indicative of their potential applications. DPI is potent in inhibiting ROS production, which is significant for its use as an inhibitor in biological systems . The sphaeropsidones' phytotoxic and antifungal properties suggest potential use as natural fungicides . The diperoxo complexes' stability and explosive decomposition at high temperatures are important for their handling and potential applications . The fused diporphyrins' unique optical and electrochemical properties, such as their perturbed electronic absorption spectra and lowered oxidation potentials, are significant for their use in materials science .
Applications De Recherche Scientifique
Anesthésique Local
Le Diperodon est l'un des nombreux dérivés de phényluréthane d'alcools dialkylamino qui ont démontré une activité anesthésique locale significative . Cela le rend potentiellement utile dans les procédures nécessitant une anesthésie locale.
Médecine Vétérinaire
Le this compound est classé comme un médicament « approuvé pour les animaux » selon DrugBank . Cela suggère qu'il pourrait avoir des applications en médecine vétérinaire, bien que les utilisations spécifiques ne soient pas détaillées.
Études d'Hydrolyse Enzymatiques
Le this compound a été utilisé dans des études in vitro d'hydrolyse enzymatique . Ce type de recherche pourrait aider les scientifiques à comprendre comment le corps métabolise certaines substances.
Empreinte Moléculaire
Des recherches ont été menées sur l'utilisation du this compound dans la caractérisation des polymères à empreinte moléculaire . Ces polymères ont de nombreuses applications potentielles, notamment dans la délivrance de médicaments et la détection chimique.
Chimie Analytique
Le this compound peut être utilisé comme standard analytique dans diverses techniques de laboratoire, telles que la chromatographie liquide haute performance (CLHP) et la chromatographie en phase gazeuse (CPG) . Ces techniques sont utilisées pour séparer, identifier et quantifier chaque composant d'un mélange.
Recherche Pharmacologique
Bien que des détails spécifiques ne soient pas disponibles, le fait que le this compound soit répertorié dans les bases de données de médicaments suggère qu'il pourrait être intéressant pour la recherche pharmacologique .
Orientations Futures
Mécanisme D'action
Target of Action
Diperodon, a phenylurethane derivative of dialkyl amino alcohols , primarily targets the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental to the sensation of pain.
Mode of Action
This compound acts by binding to the receptors of sodium (Na+) channels on the nerve membrane . This binding prevents sodium ions from crossing the ion channels, thereby blocking the conduction of nerve impulses . This results in a decrease in the excitability of nerve membranes, without affecting their resting potential .
Biochemical Pathways
It’s known that local anesthetics like this compound can influence various biochemical pathways to mitigate the detrimental effects of harsh environments . These pathways play crucial roles in detoxifying harmful compounds, maintaining cellular redox homeostasis, and repairing stress-induced damage .
Pharmacokinetics
It’s known that these properties significantly impact a drug’s bioavailability and therapeutic efficacy .
Result of Action
The primary result of this compound’s action is the temporary elimination of local sensation, mainly pain sensation . This makes it particularly useful for local surgical operations and treatments .
Action Environment
It’s known that environmental factors can significantly impact the action of drugs . For instance, factors like temperature, pH, and the presence of other substances can affect a drug’s stability, absorption rate, and overall effectiveness .
Propriétés
IUPAC Name |
[2-(phenylcarbamoyloxy)-3-piperidin-1-ylpropyl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-21(23-18-10-4-1-5-11-18)28-17-20(16-25-14-8-3-9-15-25)29-22(27)24-19-12-6-2-7-13-19/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGZHQHSNYIFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)NC2=CC=CC=C2)OC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51552-99-9 (monohydrate), 537-12-2 (hydrochloride) | |
| Record name | Diperodon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047865 | |
| Record name | Diperodon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101-08-6 | |
| Record name | (±)-Diperodon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diperodon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diperodon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diperodon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diperodon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPERODON ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIN4PYP84R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




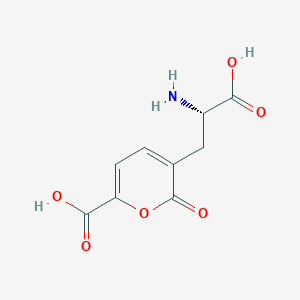
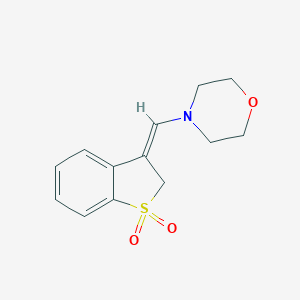

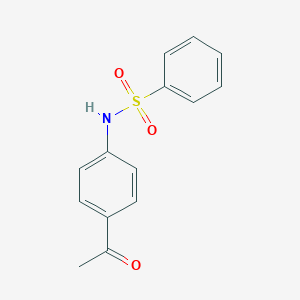
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
